3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene
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Overview
Description
3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene is a complex organic compound with a unique structure that includes two dihydronaphthalene moieties connected by a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene typically involves multiple steps, including the formation of the dihydronaphthalene moieties and their subsequent connection via a propoxy linker. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dihydronaphthalene moieties to their fully saturated counterparts.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated naphthalene derivatives.
Scientific Research Applications
3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share a similar dihydronaphthalene core and have been studied for their biological activities.
(3,4-Dihydro-1-naphthyloxy)trimethylsilane: Another compound with a dihydronaphthalene moiety, used as a protected phenol.
Uniqueness
3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene is unique due to its dual dihydronaphthalene structure connected by a propoxy linker. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65472-27-7 |
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Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[3-(3,4-dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene |
InChI |
InChI=1S/C23H24O2/c1-3-8-20-16-22(12-10-18(20)6-1)24-14-5-15-25-23-13-11-19-7-2-4-9-21(19)17-23/h1-4,6-9,16-17H,5,10-15H2 |
InChI Key |
AARUHTRKSOIIPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)OCCCOC3=CC4=CC=CC=C4CC3 |
Origin of Product |
United States |
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